molecular formula C5H14ClN3 B3041280 1-Tert-butylguanidine hydrochloride CAS No. 26536-30-1

1-Tert-butylguanidine hydrochloride

Cat. No.: B3041280
CAS No.: 26536-30-1
M. Wt: 151.64 g/mol
InChI Key: FBUACVNAFRIUMI-UHFFFAOYSA-N
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Description

1-Tert-butylguanidine hydrochloride is a versatile small molecule with the chemical formula C5H14ClN3 and a molecular weight of 151.64 g/mol . It is primarily used in research and development as a building block for various chemical syntheses. This compound is known for its stability and reactivity, making it a valuable tool in scientific research.

Scientific Research Applications

1-Tert-butylguanidine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard data for 1-Tert-butylguanidine hydrochloride is not available, it’s important to handle all chemicals with care and follow standard safety procedures. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .

Preparation Methods

The synthesis of 1-tert-butylguanidine hydrochloride typically involves the reaction of tert-butylamine with cyanamide, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Common solvents include water or ethanol.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Tert-butylguanidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: In the presence of water, it can hydrolyze to form tert-butylamine and other by-products.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-tert-butylguanidine hydrochloride involves its interaction with various molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also act as a base, accepting protons and participating in acid-base reactions .

Comparison with Similar Compounds

1-Tert-butylguanidine hydrochloride can be compared with other guanidine derivatives, such as:

    N,N’-Diisopropylcarbodiimide: Used as a coupling reagent in peptide synthesis.

    N,N’-Dicyclohexylcarbodiimide: Another coupling reagent with similar applications.

    Guanidine Hydrochloride: Commonly used in protein denaturation studies.

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to other guanidine derivatives .

Properties

IUPAC Name

2-tert-butylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUACVNAFRIUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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